Molecular Profile and Physicochemical Characteristics
Molecular Profile and Physicochemical Characteristics
An In-depth Technical Guide to N,4-Dimethylpyridin-2-amine (CAS 45699-12-5)
Abstract: The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful pharmaceuticals.[1][2] This guide focuses on a specific, yet underexplored derivative: N,4-dimethylpyridin-2-amine (CAS 45699-12-5). While direct literature on this compound is sparse, its structural features—a secondary amine at the 2-position and a methyl group at the 4-position—suggest significant potential for modulating the pharmacological profiles of parent compounds. This whitepaper provides a comprehensive technical overview for researchers and drug development professionals. We will synthesize information from related analogues to project the physicochemical properties, propose robust synthetic strategies, analyze its chemical reactivity, and explore its potential applications as a key building block in drug discovery programs.
N,4-dimethylpyridin-2-amine is a substituted pyridine derivative. The introduction of two methyl groups—one on the exocyclic amine (N-methylation) and one on the pyridine ring (C4-methylation)—differentiates it from its parent compound, 2-amino-4-methylpyridine. These substitutions are not trivial; they are expected to significantly influence the molecule's steric and electronic properties, thereby affecting its solubility, lipophilicity, metabolic stability, and target-binding interactions.
Causality Behind Property Modulation:
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N-Methylation: The conversion of the primary amine in 2-amino-4-methylpyridine to a secondary amine in the target molecule removes one hydrogen bond donor. This can decrease binding affinity in targets where this interaction is critical but can also enhance membrane permeability and reduce metabolic susceptibility at that site.
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C4-Methylation: The methyl group at the 4-position increases the molecule's lipophilicity (logP) and provides steric bulk, which can be exploited to achieve selective binding in enzyme active sites. It also influences the basicity of the pyridine nitrogen.
Predicted Physicochemical and Spectroscopic Data:
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 45699-12-5 | [3] |
| Molecular Formula | C₇H₁₀N₂ | Based on structure[4] |
| Molecular Weight | 122.17 g/mol | Calculated[4] |
| Appearance | Predicted to be a solid at room temperature | Based on related compounds like 2-amino-4,6-dimethylpyridine (mp 63-64 °C) |
| Predicted ¹H NMR | Signals expected for aromatic protons (3), C4-CH₃ (singlet, ~2.2 ppm), N-CH₃ (singlet, ~2.9 ppm), and N-H (broad singlet) | Inferred from spectra of 2-amino-4-methylpyridine[5] and N,N-dimethylpyridin-2-amine |
| Predicted ¹³C NMR | Signals for 5 distinct aromatic carbons and 2 methyl carbons | Standard for this structure class |
| Mass Spec (EI) | Molecular ion (M⁺) peak expected at m/z = 122 | [4] |
Rational Synthesis Design and Methodologies
As dedicated synthesis protocols for N,4-dimethylpyridin-2-amine are not widely published, we propose two robust and logical synthetic routes based on well-established transformations of pyridine systems. The choice between these routes depends on the availability of starting materials and the desired scale of the synthesis.
Strategy A: Selective N-Methylation of 2-Amino-4-methylpyridine
This is the most direct approach, beginning with the commercially available and structurally related precursor, 2-amino-4-methylpyridine (CAS 695-34-1).
Experimental Rationale: The primary challenge in this synthesis is achieving selective mono-methylation. Over-methylation can lead to the formation of the tertiary amine (N,N,4-trimethylpyridin-2-amine) and potentially the quaternary pyridinium salt. To mitigate this, the reaction must be performed under carefully controlled stoichiometric and thermal conditions. Using a strong, non-nucleophilic base like sodium hydride (NaH) first deprotonates the amine, creating a more nucleophilic anion that can then react with a methylating agent. This pre-formation of the anion allows for lower reaction temperatures and better control over the reaction compared to using a weaker base in situ.
Caption: Workflow for Synthesis Strategy A via N-methylation.
Step-by-Step Protocol (Self-Validating System):
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent) and suspend it in anhydrous tetrahydrofuran (THF).
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Precursor Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 2-amino-4-methylpyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Self-Validation Point: Hydrogen gas evolution should be observed, indicating the formation of the sodium amide salt. The reaction can be monitored by TLC to confirm consumption of the starting material.
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Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
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Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Self-Validation Point: Monitor the reaction by TLC or LC-MS to track the formation of the desired product and check for any di-methylation byproducts.
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Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
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Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure N,4-dimethylpyridin-2-amine.
Strategy B: Palladium-Catalyzed Amination (Buchwald-Hartwig)
This modern cross-coupling approach is an excellent alternative, particularly for creating analogue libraries, as it can be adapted for various amines. It starts with a halogenated pyridine.
Experimental Rationale: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds under relatively mild conditions, offering high functional group tolerance.[6] The choice of a palladium catalyst and a specialized phosphine ligand is critical for an efficient catalytic cycle. A strong, sterically hindered base like sodium tert-butoxide is used to deprotonate the amine in situ without competing as a nucleophile. This method avoids the high temperatures and harsh conditions often required for classical nucleophilic aromatic substitution (SₙAr) on electron-rich pyridine rings.
Caption: Workflow for Synthesis Strategy B via Buchwald-Hartwig amination.
Step-by-Step Protocol (Self-Validating System):
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Inert Setup: In a glovebox or under a nitrogen atmosphere, add 2-chloro-4-methylpyridine (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equivalents) to a dry reaction vessel.
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Reagent Addition: Add anhydrous toluene, followed by a solution of methylamine (e.g., 2.0 M in THF, 1.2 equivalents).
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Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Self-Validation Point: The reaction progress should be monitored by LC-MS, checking for the consumption of the starting halide and the appearance of the product mass.
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Cooling and Filtration: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
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Workup and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate N,4-dimethylpyridin-2-amine.
Applications in Medicinal Chemistry and Drug Discovery
The true value of N,4-dimethylpyridin-2-amine lies in its potential as a scaffold or building block in drug discovery. The 2-aminopyridine core is prevalent in drugs targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[1][7]
Case Study: Nitric Oxide Synthase (iNOS) Inhibition Research has identified 2-amino-4-methylpyridine as a potent, non-selective inhibitor of nitric oxide synthase (NOS) enzymes.[8] Furthermore, analogues with substitutions at the 6-position have been synthesized to improve potency and selectivity, with some being developed as PET imaging agents for iNOS.[8][9]
Hypothesis and Rationale: N,4-dimethylpyridin-2-amine is a logical next-generation candidate for screening in iNOS inhibition assays. The N-methyl group could subtly alter the binding pose within the enzyme's active site, potentially leading to improved selectivity for iNOS over the constitutive isoforms (nNOS and eNOS). Avoiding inhibition of eNOS is particularly important to prevent side effects like elevated blood pressure.[8]
Caption: Logic of using N,4-dimethylpyridin-2-amine in scaffold-based drug design.
Safety and Handling
No specific toxicity data for N,4-dimethylpyridin-2-amine is available. Therefore, safety precautions must be based on the hazard profiles of structurally similar compounds.
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2-Amino-4-methylpyridine: Toxic if swallowed and may cause skin and eye irritation.[10]
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N,N-Dimethylpyridin-2-amine: Causes skin and serious eye irritation, and may cause respiratory irritation.[4]
Recommended Handling Procedures:
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Engineering Controls: Handle this compound exclusively in a certified chemical fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
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Routes of Exposure: Avoid inhalation, ingestion, and skin/eye contact.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.
Conclusion
N,4-dimethylpyridin-2-amine represents a promising but underutilized chemical entity. While it shares the privileged 2-aminopyridine scaffold of many successful drugs, its specific substitution pattern offers a unique opportunity for fine-tuning pharmacological properties. Based on established chemical principles, we have outlined reliable synthetic pathways and highlighted its potential as a key intermediate in the development of novel therapeutics, particularly in the area of selective iNOS inhibition. This guide serves as a foundational resource to encourage and enable further investigation into this valuable compound by the scientific community.
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